molecular formula C5H9ClO4S B3389538 Methyl 3-(chlorosulfonyl)-2-methylpropanoate CAS No. 927966-06-1

Methyl 3-(chlorosulfonyl)-2-methylpropanoate

Cat. No.: B3389538
CAS No.: 927966-06-1
M. Wt: 200.64 g/mol
InChI Key: LFTQHJQRKFCQQE-UHFFFAOYSA-N
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Description

Contextualization of Chlorosulfonyl Esters within Advanced Organic Chemistry

Chlorosulfonyl esters, characterized by the -SO₂Cl functional group, are powerful electrophiles that readily react with a wide range of nucleophiles. magtech.com.cnnih.gov This reactivity makes them valuable intermediates in the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds, many of which are found in pharmaceuticals, agrochemicals, and materials science. libretexts.orgquora.com The presence of the ester moiety in molecules like "Methyl 3-(chlorosulfonyl)-2-methylpropanoate" introduces an additional site for chemical modification, potentially allowing for sequential or domino reactions.

The general reactivity of sulfonyl chlorides involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride ion. nih.govscispace.comacs.org The rate and outcome of these reactions are influenced by steric and electronic factors of both the sulfonyl chloride and the nucleophile.

Historical Trajectories and Current Research Significance of Chlorosulfonylated Aliphatic Esters

Historically, the study of sulfonyl chlorides has been extensive, with aromatic sulfonyl chlorides like tosyl chloride and benzenesulfonyl chloride being workhorse reagents in organic chemistry for decades. britannica.comwikipedia.org Aliphatic sulfonyl chlorides, while also known, have been somewhat less explored, particularly those with additional functional groups like esters.

The synthesis of sulfonyl chlorides can be achieved through various methods, including the chlorosulfonation of corresponding sulfonic acids or the oxidation of thiols or their derivatives. nih.govorganic-chemistry.orgorganic-chemistry.org For a compound like "this compound," a plausible synthetic route could involve the radical addition of sulfuryl chloride to methyl methacrylate (B99206). nih.gov However, specific, high-yield synthetic procedures for this particular molecule are not prominently documented in peer-reviewed literature.

The current research significance of chlorosulfonylated aliphatic esters lies in their potential as bifunctional building blocks. The ability to selectively react at either the sulfonyl chloride or the ester group, or to utilize both in a concerted fashion, could open new avenues for the synthesis of complex target molecules.

Scope of Academic Inquiry: Focusing on Synthetic, Mechanistic, and Transformative Aspects of this compound

A thorough academic inquiry into "this compound" would necessitate a multi-faceted approach, focusing on three key areas:

Synthetic Aspects: This would involve the development and optimization of reliable and scalable synthetic routes to the compound. A key challenge would be the selective introduction of the chlorosulfonyl group while preserving the methyl ester functionality. Potential starting materials could include methyl 2-methyl-3-sulfinopropanoate or related sulfur-containing precursors.

Mechanistic Aspects: Detailed mechanistic studies would be crucial to understand the reactivity of "this compound." This would include kinetic studies of its reactions with various nucleophiles to elucidate the reaction pathways, such as S_N2-type displacement at the sulfur atom. scispace.comacs.org Computational modeling could also provide insights into the transition states and intermediates involved.

Transformative Aspects: The ultimate value of this compound would be demonstrated through its application in the synthesis of novel and useful molecules. This could involve its use as a precursor to new sulfonamides with potential biological activity, or as a monomer in the synthesis of functionalized polymers. The interplay between the sulfonyl chloride and the ester group could be exploited in intramolecular reactions to form heterocyclic compounds.

Due to the limited specific data available for "this compound," much of the understanding of its chemical behavior is extrapolated from the well-established chemistry of other sulfonyl chlorides.

Table 1: General Properties of Aliphatic Sulfonyl Chlorides (Illustrative)

Property General Observation
Physical State Typically liquids or low-melting solids
Reactivity Highly reactive towards nucleophiles
Stability Sensitive to moisture, hydrolyzing to the corresponding sulfonic acid

| Solubility | Generally soluble in aprotic organic solvents |

Table 2: Potential Reactions of this compound

Reactant Product Type Potential Application
Amines Sulfonamides Synthesis of biologically active compounds
Alcohols/Phenols Sulfonate Esters Introduction of a good leaving group
Water Sulfonic Acid Hydrolysis product

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chlorosulfonyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c1-4(5(7)10-2)3-11(6,8)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTQHJQRKFCQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927966-06-1
Record name methyl 3-(chlorosulfonyl)-2-methylpropanoate
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Synthetic Methodologies for Methyl 3 Chlorosulfonyl 2 Methylpropanoate

Direct Synthesis Pathways and Process Optimization

Direct synthesis pathways aim to construct the target molecule by forming the main carbon skeleton and introducing the key functional groups in a sequential and efficient manner. Process optimization focuses on precursor selection, reaction conditions, and the strategic order of chemical transformations to maximize yield and purity.

Precursor Selection and Chemical Transformations for the Propanoate Core

The foundation of the synthesis is the construction of the 2-methylpropanoate (B1197409) backbone. A logical and common precursor for this structure is Methacrylic acid or its corresponding methyl ester, Methyl methacrylate (B99206) . These precursors contain the required three-carbon chain with the 2-methyl branch and a double bond that serves as a reactive site for introducing functionality at the 3-position.

A key transformation is the addition of a sulfur-containing nucleophile across the carbon-carbon double bond of the acrylate (B77674) system. One effective method is the Michael addition of thioacetic acid to methacrylic acid. This reaction directly yields 3-acetylthio-2-methylpropanoic acid , an important intermediate where the sulfur atom is introduced at the desired position and protected as a thioacetate (B1230152). prepchem.comgoogle.com This intermediate contains the complete carbon and sulfur skeleton required for the final product.

PrecursorReagentProductTransformation
Methacrylic acidThioacetic acid3-acetylthio-2-methylpropanoic acidMichael Addition prepchem.com
Methyl methacrylateSodium bisulfiteSodium 2-(methoxycarbonyl)propane-1-sulfonateSulfonation google.com

Another potential precursor is 3-hydroxy-2-methylpropanoic acid . nih.govwikipedia.org This compound already possesses the correct carbon framework and a functional group at the 3-position that can be later converted to the chlorosulfonyl moiety.

Introduction of the Chlorosulfonyl Moiety: Reagent and Reaction Condition Elucidation

The conversion of the sulfur-containing intermediate into the chlorosulfonyl group is a critical step that requires oxidative chlorination. When starting from 3-acetylthio-2-methylpropanoic acid or the corresponding free thiol (3-mercapto-2-methylpropanoic acid), a direct conversion to the sulfonyl chloride is necessary. scbt.com

Various reagent systems have been developed for the oxidative chlorination of thiols and their derivatives. organic-chemistry.orgacs.org These methods are often highly efficient and proceed under mild conditions, which is advantageous for preserving the ester group if it is already present. The reaction typically involves a combination of an oxidant and a chloride source.

Key findings from research on this transformation show that a mixture of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. acs.orgorganic-chemistry.org Other effective systems include N-chlorosuccinimide (NCS) in the presence of hydrochloric acid, or trichloroisocyanuric acid (TCCA). researchgate.netresearchgate.net

Table 1: Reagents for Oxidative Chlorination of Thiol Precursors
Reagent SystemTypical ConditionsKey AdvantagesReference
H₂O₂ / SOCl₂Acetonitrile, Room TemperatureFast reaction, high yield, readily available reagents organic-chemistry.org
H₂O₂ / ZrCl₄Acetonitrile, Room TemperatureMild conditions, avoidance of harsh reagents researchgate.netthieme-connect.com
N-Chlorosuccinimide (NCS) / HClDilute HClSmooth oxidation, good yields researchgate.net
Trichloroisocyanuric acid (TCCA)Aqueous Acetonitrile, 5 °CMild and efficient, broad substrate scope researchgate.net

If the synthesis proceeds via a sulfonic acid intermediate, such as from the oxidation of 3-mercapto-2-methylpropanoic acid, the sulfonic acid must then be chlorinated. Standard reagents for this conversion include thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), or phosphorus pentachloride. thieme-connect.comwikipedia.org

Esterification Strategies for Methyl 3-(chlorosulfonyl)-2-methylpropanoate Formation

The final step in many direct synthesis pathways is the esterification of the carboxylic acid. If the synthesis begins with methacrylic acid and proceeds through the intermediate 3-(chlorosulfonyl)-2-methylpropanoic acid , this acid must be converted to its methyl ester.

The most common method for this transformation is the Fischer esterification . This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium towards the formation of the methyl ester.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride, 3-(chlorosulfonyl)-2-methylpropanoyl chloride , can then be reacted with methanol to form the final product. This two-step procedure is often faster and not subject to the equilibrium limitations of Fischer esterification.

Indirect Synthetic Routes and Multistep Approaches

Functional Group Interconversions Leading to this compound

A viable indirect strategy begins with a precursor containing a different functional group at the 3-position, which is then chemically transformed into the chlorosulfonyl moiety. A prime starting material for such a route is Methyl 3-hydroxy-2-methylpropanoate . chemicalbook.com

The synthetic sequence would involve the following transformations:

Activation of the Hydroxyl Group : The primary alcohol in Methyl 3-hydroxy-2-methylpropanoate is a poor leaving group. It must first be converted into a better one, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. libretexts.orgyoutube.com This reaction preserves the stereochemistry at the carbon atom bearing the oxygen. youtube.com

Nucleophilic Displacement : The resulting tosylate or mesylate is an excellent substrate for Sₙ2 displacement by a sulfur nucleophile. Reaction with a reagent like potassium thioacetate would introduce the acetylthio group, yielding Methyl 3-(acetylthio)-2-methylpropanoate . clearsynth.com

Oxidative Chlorination : The final step is the oxidative chlorination of the acetylthio group to the desired chlorosulfonyl group, using one of the reagent systems described in section 2.1.2 (e.g., H₂O₂/SOCl₂). organic-chemistry.org

This FGI approach provides a robust pathway to the target compound from a readily available hydroxy ester precursor.

Strategies for Constructing the 2-methyl Branch and its Chlorosulfonyl Functionalization

This approach focuses on building the molecular framework by first establishing the propanoate backbone and then introducing the necessary functional groups. The key starting material for this strategy is typically Methyl methacrylate .

The core of this strategy is the conjugate addition (Michael addition) to the α,β-unsaturated ester system of methyl methacrylate.

Introduction of the Sulfur Moiety : A sulfur-containing group can be introduced at the 3-position via a Michael addition. As previously mentioned, the reaction of methyl methacrylate with thioacetic acid is a direct method to synthesize Methyl 3-(acetylthio)-2-methylpropanoate . prepchem.com This one-step reaction efficiently constructs the entire carbon and sulfur backbone of the target molecule's precursor.

Oxidative Chlorination : Following the successful construction of the thioacetate intermediate, the final chlorosulfonyl group is installed via oxidative chlorination, as detailed in section 2.1.2.

This strategy is highly convergent, as it assembles the main structural components in a single, efficient step before proceeding to the final functionalization.

Table 2: Summary of Indirect Synthesis Steps
Starting MaterialStep 1: Reagent/TransformationIntermediate 1Step 2: Reagent/TransformationIntermediate 2Step 3: Reagent/TransformationFinal Product
Methyl 3-hydroxy-2-methylpropanoateTsCl, Pyridine / TosylationMethyl 3-(tosyloxy)-2-methylpropanoatePotassium thioacetate / Sₙ2 DisplacementMethyl 3-(acetylthio)-2-methylpropanoateH₂O₂ / SOCl₂ / Oxidative ChlorinationThis compound
Methyl methacrylateThioacetic acid / Michael AdditionMethyl 3-(acetylthio)-2-methylpropanoateH₂O₂ / SOCl₂ / Oxidative Chlorination--This compound

Stereoselective and Asymmetric Synthesis of this compound

The synthesis of chiral sulfur-containing esters often involves the use of chiral catalysts or auxiliaries to induce facial selectivity in the addition of a sulfur-containing moiety to a prochiral substrate. For instance, the conjugate addition of a thiol to an α,β-unsaturated ester can be rendered enantioselective by using a chiral catalyst. While the sulfonyl chloride group is not typically introduced via this method, analogous strategies involving the stereoselective functionalization of a pre-existing chiral molecule could be envisioned.

Diastereoselective control can be achieved by employing a substrate that already contains a stereocenter. The existing stereocenter can direct the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer. In the context of this compound, a chiral starting material could be used to control the stereochemistry at the C2 position during the introduction of the methyl group or the chlorosulfonyl moiety.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of α-substituted propanoates, Evans' oxazolidinone auxiliaries are commonly employed. The general approach would involve attaching the propionyl group to the chiral auxiliary, followed by diastereoselective methylation at the α-position. Subsequent removal of the auxiliary would yield the desired enantiomer of 2-methylpropanoic acid, which could then be esterified and further functionalized to introduce the chlorosulfonyl group.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, for instance, can catalyze the enantioselective α-functionalization of aldehydes and ketones. A potential organocatalytic route to an enantiomerically enriched precursor of this compound could involve the asymmetric Michael addition of a nucleophile to methacrolein, catalyzed by a chiral secondary amine.

A comparison of these potential approaches is summarized in the table below:

ApproachDescriptionPotential AdvantagesPotential Challenges
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.High diastereoselectivity, well-established methods.Requires additional steps for attachment and removal of the auxiliary.
Organocatalysis A small chiral organic molecule is used to catalyze an enantioselective reaction.Avoids the use of metals, often milder reaction conditions.Catalyst loading and efficiency can be a concern.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts, like substitution or elimination reactions. To maximize atom economy in the synthesis of this compound, a synthetic route that incorporates all the atoms of the reactants into the final product would be ideal.

Many organic reactions are carried out in volatile organic solvents (VOCs), which can have significant environmental and health impacts. Green chemistry encourages the use of alternative, more benign solvents or, ideally, solvent-free conditions. For the synthesis of this compound, exploring the use of water, supercritical fluids, or ionic liquids as reaction media could be a valuable endeavor.

The following table provides a comparison of different solvent options:

Solvent TypeExamplesAdvantagesDisadvantages
Volatile Organic Compounds (VOCs) Dichloromethane, TolueneGood solvating power for many organic compounds.Environmental and health concerns.
Water H₂OEnvironmentally benign, non-toxic.Poor solubility of many organic reactants.
Supercritical Fluids scCO₂Can have properties of both a liquid and a gas, easily removed.Requires high pressure and specialized equipment.
Ionic Liquids [BMIM][PF₆]Low volatility, tunable properties.Can be expensive and may have toxicity concerns.

The choice of reagents plays a crucial role in the greenness of a synthetic process. The use of stoichiometric reagents, particularly those containing heavy metals, should be avoided in favor of catalytic alternatives. For the chlorosulfonation step, traditional reagents like chlorosulfonic acid generate significant amounts of acidic waste. The development of a catalytic method for this transformation would be a significant advancement in green chemistry.

Waste reduction strategies should be implemented throughout the synthesis. This includes recycling solvents and catalysts, as well as designing the synthesis to minimize the formation of byproducts. A life cycle assessment of the entire synthetic process can help identify areas for improvement in terms of sustainability.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chlorosulfonyl 2 Methylpropanoate

Nucleophilic Substitution Reactions at the Sulfur Center of Methyl 3-(chlorosulfonyl)-2-methylpropanoate

The chlorosulfonyl group is a potent electrophile, readily undergoing nucleophilic substitution where the chloride ion serves as the leaving group. For alkanesulfonyl chlorides like this compound, these reactions are fundamental to the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The mechanism of these substitutions is generally considered to be a bimolecular nucleophilic substitution (SN2) process. nih.gov

The cleavage of the sulfur-chlorine bond is the rate-determining step in nucleophilic substitution reactions of sulfonyl chlorides. Kinetic studies on analogous aromatic and aliphatic sulfonyl chlorides indicate that these reactions typically follow second-order kinetics, being first-order in both the sulfonyl chloride and the nucleophile. rsc.orgrsc.org The reaction proceeds through a single transition state, which for SN2-type mechanisms is often described as having a trigonal bipyramidal geometry. cdnsciencepub.comresearchgate.net

Table 1: Illustrative Activation Parameters for the Hydrolysis of Substituted Sulfonyl Chlorides in Water

Substituent (X-C₆H₄SO₂Cl)ΔH* (kJ/mol)ΔS* (J/mol·K)
p-Methoxy61.9-96
p-Methyl65.3-88
Hydrogen66.5-88
p-Bromo67.4-84
m-Nitro71.1-79

Note: This table presents generalized data for aromatic sulfonyl chlorides to illustrate typical trends. Data for this compound is not available.

For an aliphatic sulfonyl chloride like this compound, the reaction is expected to proceed via a similar SN2 mechanism. The presence of the methyl group alpha to the ester may introduce some steric hindrance, potentially affecting the activation energy compared to a simple, unbranched alkanesulfonyl chloride.

The rate and outcome of nucleophilic substitution at the sulfonyl sulfur are highly dependent on the nature of the nucleophile and the polarity of the solvent.

Nucleophile Structure: The nucleophilicity of the attacking species is a key factor. Stronger nucleophiles lead to faster reaction rates. The reactivity order generally follows the basicity and polarizability of the nucleophile. For instance, amines are potent nucleophiles for sulfonyl chlorides, readily forming sulfonamides. researchgate.net The Brønsted equation, which relates the rate constant to the pKa of the nucleophile, often shows a linear correlation, indicating a direct relationship between basicity and nucleophilic strength in these reactions. rsc.org

Solvent Polarity: The choice of solvent can significantly influence the reaction mechanism and rate. Polar solvents are generally required to dissolve the often ionic nucleophiles. wfu.edu However, the specific type of polar solvent is critical.

Polar protic solvents (e.g., water, alcohols) can stabilize both the nucleophile and the leaving group through hydrogen bonding. While this stabilization can be beneficial, excessive solvation of the nucleophile can decrease its reactivity, slowing down SN2 reactions. wfu.edulibretexts.org

Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) are often preferred for SN2 reactions. They can dissolve the reactants but solvate the nucleophilic anion poorly, leaving it more "free" and reactive. wfu.edu

Studies using the extended Grunwald-Winstein equation have been employed to correlate solvolysis rates of sulfonyl chlorides with solvent nucleophilicity and ionizing power, confirming the bimolecular nature of the reaction for most substrates. nih.govmdpi.com For this compound, reactions with nucleophiles would likely be fastest in polar aprotic solvents.

To elucidate the finer details of reaction mechanisms, chemists employ various physical organic chemistry tools.

Isotopic Labeling: This technique involves replacing an atom in the reactant with one of its isotopes to trace its path through the reaction. wikipedia.org For instance, conducting the hydrolysis of a sulfonyl chloride in H₂¹⁸O and analyzing the product sulfonate for the incorporation of ¹⁸O can confirm that the oxygen atom in the product comes from the solvent, consistent with nucleophilic attack by water. Furthermore, kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O versus D₂O, can provide insight into the transition state. A KSIE value greater than 1 for the hydrolysis of sulfonyl chlorides suggests a greater degree of bond formation in the transition state. researchgate.net Such studies could be applied to this compound to probe the transition state of its solvolysis reactions.

Hammett Plot Analysis: The Hammett equation is a powerful tool for correlating the reactivity of substituted aromatic compounds. libretexts.org It relates reaction rates or equilibrium constants to substituent constants (σ) and a reaction constant (ρ). For the reactions of substituted benzenesulfonyl chlorides with anilines, Hammett plots are linear, and the positive ρ value indicates that electron-withdrawing groups on the benzene (B151609) ring accelerate the reaction by making the sulfur atom more electrophilic. rsc.orgrsc.org

As this compound is an aliphatic compound, the Hammett equation is not directly applicable. However, analogous linear free-energy relationships, such as the Taft equation, could be used to study the effect of substituents on the alkyl chain on the reactivity of the chlorosulfonyl group.

Reactions Involving the Ester Functionality of this compound

The methyl ester group in the molecule is also susceptible to nucleophilic attack, specifically nucleophilic acyl substitution. libretexts.org These reactions proceed via a tetrahedral intermediate. masterorganicchemistry.com Common transformations include hydrolysis, transesterification, and aminolysis. libretexts.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-promoted hydrolysis (saponification) is typically irreversible because the resulting carboxylate anion is deprotonated under the basic conditions. libretexts.orgchemspider.com

Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol, usually in the presence of an acid or base catalyst. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the alcohol byproduct. libretexts.org

Aminolysis: Esters react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is generally slower than hydrolysis and does not require a catalyst, although it is often heated to proceed at a practical rate.

A significant challenge in the chemistry of this compound is achieving chemoselectivity. The chlorosulfonyl group is generally more reactive towards strong nucleophiles (like amines or hydroxide) than the ester group. Therefore, attempting a simple aminolysis or saponification would likely result in a primary reaction at the sulfur center.

Achieving selective transformation of the ester group requires careful selection of reagents and reaction conditions.

Mild Reagents: Using milder nucleophiles or catalysts that have a higher affinity for the ester carbonyl over the sulfonyl group could favor ester transformation.

Steric Hindrance: The steric environment around the two functional groups could potentially be exploited. However, in this molecule, both groups are relatively accessible.

Protection-Deprotection Strategy: A common, though less elegant, approach would be to first react the more reactive chlorosulfonyl group with a nucleophile to form a stable sulfonamide or sulfonate ester. This "protects" the sulfonyl center, allowing for subsequent manipulation of the ester group. The protecting group could potentially be removed later if desired, though cleavage of sulfonamides can be challenging.

Specific research on the chemoselective modification of the ester in this compound is not documented in the provided search results, but these general principles would guide any synthetic approach.

Reactivity of the Alkyl Backbone of this compound

The reactivity of the alkyl backbone of this compound is significantly influenced by the electronic and steric properties of its constituent functional groups: the methyl ester, the α-methyl group, and the β-chlorosulfonyl group. These groups modulate the reactivity of the C-H bonds and create potential pathways for various transformations.

α-Methyl and β-Chlorosulfonyl Proximity Effects on C-H Activation

The activation of C-H bonds on the alkyl backbone is dictated by the interplay of steric and electronic effects from the adjacent α-methyl and β-chlorosulfonyl groups.

Steric Effects: The α-methyl group introduces significant steric hindrance around the α-carbon (C2) and the β-carbon (C3). byjus.comyoutube.comyoutube.com This steric bulk can shield the adjacent C-H bonds from attack by bulky reagents. youtube.com For instance, in reactions requiring nucleophilic attack or interaction with a large catalyst, the rate of reaction at these sites may be diminished compared to a less substituted backbone. youtube.com

Electronic Effects: The chlorosulfonyl group is a powerful electron-withdrawing group. This has several consequences for the adjacent C-H bonds:

α-Position (C2): The C-H bond at the α-position is activated due to the inductive effect of the ester group and hyperconjugation with the methyl group. However, the primary electronic influence on the acidity of this proton comes from the adjacent ester functionality.

β-Position (C3): The C-H bonds at the β-position are significantly influenced by the strong electron-withdrawing nature of the -SO2Cl group. This increases the acidity of the β-protons, making them more susceptible to abstraction by a base. The C-H bond dissociation energy at this position is also lowered, which can facilitate radical abstraction.

The combined steric and electronic effects are summarized in the table below.

PositionSubstituent EffectsPredicted Impact on C-H Activation
α-Carbon (C2) α-Methyl: Steric hindrance. Ester Group: Inductive electron withdrawal, resonance stabilization of conjugate base.Steric hindrance may decrease reactivity towards bulky reagents. The ester group slightly increases the acidity of the α-proton.
β-Carbon (C3) β-Chlorosulfonyl: Strong inductive electron withdrawal.Significantly increases the acidity of β-protons, making them susceptible to base-mediated abstraction. Lowers the C-H bond dissociation energy, favoring radical reactions.

This table illustrates the predicted influence of substituent groups on the C-H bonds of this compound.

Potential for Elimination and Rearrangement Reactions

The structure of this compound is amenable to both elimination and rearrangement reactions under appropriate conditions.

Elimination Reactions: The presence of acidic protons on the β-carbon and a good leaving group (the chlorosulfonyl group, which can be converted to a sulfonate ester) suggests that the molecule can undergo elimination reactions. libretexts.org Base-induced elimination, likely proceeding through an E2 mechanism, would involve the abstraction of a proton from the β-carbon with the concurrent departure of the leaving group from the γ-carbon (if the sulfonyl chloride were first converted to a sulfonate). msu.edu

However, a more direct elimination pathway for alkanesulfonyl chlorides bearing α-hydrogens is the formation of a highly reactive intermediate known as a sulfene (B1252967). koreascience.kr In the presence of a non-nucleophilic base, a proton can be abstracted from the α-carbon, leading to the elimination of HCl and the formation of a sulfene. Due to the substitution pattern of this compound, this would require abstraction of the C2-H proton.

Rearrangement Reactions: Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are a possibility if a carbocation intermediate can be formed. wikipedia.orglscollege.ac.in For instance, under conditions that promote the loss of the chloride from the sulfonyl group (e.g., with a Lewis acid), a sulfonyl cation could be generated. While less common for sulfonyl chlorides compared to alkyl halides, if a primary carbocation were to form on the γ-carbon, a 1,2-hydride or 1,2-methyl shift from the β-carbon could occur to generate a more stable secondary or tertiary carbocation, leading to a rearranged product. youtube.comthieme.de The driving force for such a rearrangement would be the formation of a more stable carbocationic intermediate. youtube.com

Reaction TypeRequired ConditionsProbable ProductsMechanistic Notes
Elimination (via Sulfene) Non-nucleophilic base (e.g., triethylamine)Trapped sulfene adducts (e.g., with alcohols, amines)Proceeds through a highly reactive R2C=SO2 intermediate. koreascience.kr
Elimination (E2 type) Strong, non-nucleophilic base (e.g., DBU, t-BuOK) after conversion of -SO2Cl to a sulfonate esterMethyl 2-methylpropenoateFollows Zaitsev's rule, favoring the more substituted alkene. libretexts.org
Rearrangement Lewis acid or other carbocation-promoting conditionsRearranged skeletal structuresProceeds via a carbocation intermediate, with migration of an alkyl or hydride group to a more stable cationic center. wikipedia.orglscollege.ac.in

This table summarizes potential elimination and rearrangement pathways for this compound.

Cycloaddition and Other Pericyclic Reactions

While the saturated alkyl backbone of this compound itself is not suitable for direct participation in pericyclic reactions like Diels-Alder, it can serve as a precursor to a reactive intermediate that readily undergoes cycloaddition.

As mentioned previously, alkanesulfonyl chlorides with α-hydrogens can be dehydrochlorinated with a base to form sulfenes (R2C=SO2). koreascience.kr These sulfenes are highly reactive and can participate in cycloaddition reactions with a variety of unsaturated compounds. scirp.org In the case of this compound, treatment with a tertiary amine like triethylamine (B128534) could generate the corresponding sulfene.

This sulfene intermediate can then undergo [2+2] cycloaddition with electron-rich alkenes (enamines), aldehydes, or imines to form four-membered heterocyclic rings (thietane dioxides, β-sultones, and β-sultams, respectively). nih.gov It can also participate in [4+2] cycloadditions with dienes. scirp.org The reaction is typically highly regioselective.

Reactant for SulfeneCycloaddition TypeProduct Class
Alkene (e.g., enamine) [2+2]Thietane 1,1-dioxide
Aldehyde [2+2]β-Sultone
Imine [2+2]β-Sultam
Conjugated Diene [4+2]Dihydrothiopyran 1,1-dioxide

This table outlines the potential cycloaddition reactions of the sulfene derived from this compound.

Radical Reactions and Reductive Transformations of this compound

The sulfonyl chloride group is a versatile functional handle for both radical reactions and reductive transformations.

Radical Reactions: The S-Cl bond in sulfonyl chlorides can undergo homolytic cleavage upon exposure to UV light or radical initiators to generate a sulfonyl radical (RSO2•). researchgate.net This radical can participate in a variety of reactions, including:

Addition to Alkenes and Alkynes: The sulfonyl radical can add to carbon-carbon multiple bonds, leading to the formation of a new carbon-centered radical, which can then be trapped by a chlorine atom to give a chloro-substituted sulfone.

Radical Halogenation: While free-radical halogenation typically occurs on alkanes, the presence of the electron-withdrawing sulfonyl group can influence the selectivity of such reactions. wikipedia.orglibretexts.org Reaction with a halogen under radical conditions could lead to substitution on the alkyl backbone, with a preference for the tertiary C-H at the α-position.

Reductive Transformations: The chlorosulfonyl group can be reduced using various reagents. These transformations can be broadly categorized into reduction of the sulfonyl chloride to other sulfur-containing functional groups or complete removal of the sulfur moiety (reductive desulfonylation).

Reduction of the Sulfonyl Chloride:

To Thiols: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce sulfonyl chlorides to the corresponding thiols. taylorfrancis.comchem-station.comuop.edu.pk

To Sulfinates: Milder reducing agents such as sodium sulfite (B76179) can convert sulfonyl chlorides to sodium sulfinates.

Reductive Desulfonylation: This involves the cleavage of the C-S bond and removal of the entire sulfonyl group. This is a synthetically useful transformation for removing a sulfonyl group that was used as an activating or directing group. organicreactions.orgwikipedia.org Common reagents for reductive desulfonylation include active metals like sodium amalgam or samarium(II) iodide. wikipedia.orgwikiwand.com The reaction proceeds through a radical or anionic intermediate. wikiwand.com

Reaction TypeReagents and ConditionsProduct(s)
Radical Addition Alkene/Alkyne, UV light or AIBNChloro-substituted sulfone
Reduction to Thiol LiAlH4 in etherMethyl 3-mercapto-2-methylpropanoate
Reductive Desulfonylation Sodium amalgam, SmI2Methyl 2-methylpropanoate (B1197409)

This table presents a summary of potential radical and reductive reactions of this compound.

Derivatization and Functionalization Strategies Utilizing Methyl 3 Chlorosulfonyl 2 Methylpropanoate

Synthesis of Sulfonamides and Sulfonic Esters from Methyl 3-(chlorosulfonyl)-2-methylpropanoate

The chlorosulfonyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is central to the synthesis of sulfonamides and sulfonic esters, two important classes of organic compounds with wide-ranging applications in medicinal chemistry and materials science.

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding sulfonamides. This reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, is generally high-yielding and proceeds under mild conditions. The choice of base is often a tertiary amine, such as triethylamine (B128534) or pyridine, which does not compete as a nucleophile.

The general reaction is as follows:

With primary amines (R-NH₂): The reaction yields a secondary sulfonamide.

With secondary amines (R₂NH): The reaction yields a tertiary sulfonamide.

The formation of primary sulfonamides from this compound can be achieved by reaction with ammonia (B1221849). However, the direct use of ammonia can lead to side reactions, and alternative ammonia equivalents are sometimes employed.

The synthesis of tertiary sulfonamides from tertiary amines and sulfonyl chlorides is not a direct process, as tertiary amines lack the N-H bond necessary for sulfonamide formation. Instead, tertiary amines can act as catalysts or bases in these reactions.

Amine ReactantProductSulfonamide Type
AnilineMethyl 3-(N-phenylsulfamoyl)-2-methylpropanoateSecondary
DiethylamineMethyl 3-(N,N-diethylsulfamoyl)-2-methylpropanoateTertiary
AmmoniaMethyl 3-(sulfamoyl)-2-methylpropanoatePrimary
PiperidineMethyl 3-(1-piperidinesulfonyl)-2-methylpropanoateTertiary

This table presents representative examples of sulfonamides synthesized from this compound.

In a similar fashion to sulfonamide synthesis, this compound reacts with alcohols to form sulfonic esters, also known as sulfonates. This reaction is also typically performed in the presence of a base, such as pyridine, which can also serve as the solvent. The resulting sulfonic esters are valuable as precursors for various materials due to their thermal and chemical stability. They can be used as plasticizers, in the synthesis of ionic liquids, and as monomers for polymerization.

The general reaction involves the attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the chlorosulfonyl group, with the subsequent loss of hydrogen chloride. The retention of stereochemistry at the alcohol's carbon center is a key feature of this reaction. youtube.com

Alcohol ReactantProductPotential Application
Methanol (B129727)Methyl 3-(methoxy-sulfonyl)-2-methylpropanoateIntermediate
PhenolMethyl 3-(phenoxy-sulfonyl)-2-methylpropanoateMaterial Precursor
Ethylene glycolBis[methyl 3-(sulfonyl)-2-methylpropanoate] ethane-1,2-diyl diesterCrosslinking Agent
2-Hydroxyethyl methacrylate (B99206)Methyl 3-(((2-(methacryloyloxy)ethyl)oxy)sulfonyl)-2-methylpropanoatePolymerizable Monomer

This table illustrates the synthesis of diverse sulfonic esters from this compound and their potential applications.

Transformations of the Methyl Ester Group in this compound

The methyl ester group in this compound offers another site for chemical modification. However, its reactivity is generally lower than that of the chlorosulfonyl group, which presents both challenges and opportunities for selective transformations.

Carboxylic Acids: Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. However, the harsh conditions typically required for ester hydrolysis can also lead to the hydrolysis of the chlorosulfonyl group to a sulfonic acid. Selective hydrolysis of the methyl ester in the presence of a sulfonyl chloride is challenging. A potential method for selective demethylation is the Krapcho demethylation, which utilizes salts like lithium chloride in a polar aprotic solvent under microwave irradiation. researchgate.net This method has been shown to be effective for methyl esters in molecules containing sensitive functional groups. researchgate.net

Amides: The direct amidation of the methyl ester with an amine is a possible transformation. However, the significantly higher reactivity of the chlorosulfonyl group towards amines means that the sulfonamide formation will be the predominant reaction. For the amidation of the ester to occur, the chlorosulfonyl group would first need to be protected or converted to a less reactive functionality.

Alcohols: Reduction of the methyl ester to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ will also reduce the chlorosulfonyl group to a thiol. researchgate.net A milder reducing agent, sodium borohydride (B1222165) (NaBH₄), is generally unreactive towards esters but can reduce them in the presence of certain catalysts like cerium(III) chloride. researchgate.net It is important to note that sulfonyl chlorides are also reduced by sodium borohydride, so the simultaneous reduction of both functional groups is expected. researchgate.net

This compound can be converted into polymerizable monomers by modifying the methyl ester group. A common strategy involves the introduction of a vinyl or acrylic functionality. One approach is to first reduce the methyl ester to a primary alcohol, as discussed previously (with the concurrent reduction of the chlorosulfonyl group). The resulting alcohol can then be esterified with acryloyl chloride or methacryloyl chloride to introduce a polymerizable double bond. rsc.org

Alternatively, if the chlorosulfonyl group is first reacted to form a stable sulfonamide or sulfonic ester, the methyl ester can then be transformed. For example, transesterification of the methyl ester with a hydroxy-functionalized monomer, such as 2-hydroxyethyl methacrylate, could yield a monomer with two polymerizable groups.

Elaboration of the 2-Methylpropanoate (B1197409) Skeleton via the Chlorosulfonyl Moiety

The chlorosulfonyl group can serve as a handle for carbon-carbon bond formation, allowing for the elaboration of the 2-methylpropanoate skeleton. This can be achieved through modern cross-coupling reactions where the sulfonyl chloride acts as a leaving group.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, have been developed for arenesulfonyl chlorides. researchgate.netnih.gov These reactions allow for the formation of a new C-C bond at the position of the sulfonyl group, with the expulsion of sulfur dioxide. While these methods are well-established for arylsulfonyl chlorides, their application to alkylsulfonyl chlorides is less common but represents a potential route for derivatization.

Another powerful method for C-C bond formation starting from sulfonyl groups is the Julia-Kocienski olefination. organic-chemistry.orgresearchgate.net This reaction involves the reaction of a sulfone with an aldehyde or ketone to form an alkene. This compound could be converted to a suitable sulfone (e.g., a phenyl sulfone by reaction with benzene (B151609) under Friedel-Crafts conditions, followed by reaction with a nucleophile to form the desired sulfone). This sulfone could then be used in a Julia-Kocienski olefination to introduce a new carbon-carbon double bond, thus elaborating the molecular skeleton.

Introduction of Heterocyclic Systems

The chlorosulfonyl group of this compound serves as an excellent handle for the introduction of heterocyclic systems. This is typically achieved through reactions with bifunctional nucleophiles, where one nucleophilic center reacts with the sulfonyl chloride and another participates in a subsequent cyclization step.

One common strategy involves the reaction with compounds containing both an amine and another nucleophilic group (e.g., a hydroxyl or thiol group). The initial reaction forms a sulfonamide linkage, bringing the second nucleophilic group in proximity to react intramolecularly, leading to the formation of a heterocyclic ring. For instance, reaction with aminoalcohols can lead to the formation of sultams, which are cyclic sulfonamides.

Table 1: Examples of Heterocyclic Systems Synthesized from Sulfonyl Chlorides

Reactant with Sulfonyl ChlorideResulting Heterocyclic SystemGeneral Reaction Conditions
Amino-alcoholsSultamsBase-catalyzed condensation
Amino-thiolsThia-sultamsBase-catalyzed condensation
HydrazinesThiadiazine dioxidesStepwise condensation and cyclization
AmidinesSulfonylated triazinesCondensation reaction

Note: This table represents general reactions of sulfonyl chlorides that are theoretically applicable to this compound, though specific examples with this compound are not extensively documented in publicly available literature.

Formation of Complex Polyfunctional Molecules

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of complex polyfunctional molecules. By selectively reacting at either the chlorosulfonyl or the ester group, chemists can introduce a variety of functional groups in a controlled manner.

For example, the chlorosulfonyl group can be converted into a sulfonamide by reacting it with a primary or secondary amine. The resulting molecule now possesses a stable sulfonamide linkage and retains the ester functionality for further modification. This ester can then be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with another amine to form an amide, thereby introducing additional functional handles. This stepwise approach allows for the construction of molecules with precisely placed functionalities, which is crucial in fields such as medicinal chemistry and materials science.

Design and Synthesis of Advanced Reagents and Catalysts Derived from this compound

The reactivity of this compound also lends itself to the design and synthesis of novel reagents and catalysts. By tethering this molecule to solid supports or incorporating it into larger molecular scaffolds, its properties can be tailored for specific applications.

For instance, immobilizing the compound onto a polymer resin via reaction at the ester or sulfonyl chloride group could lead to the development of a solid-supported sulfonating reagent. Such a reagent would offer advantages in terms of ease of separation and recyclability, contributing to more sustainable chemical processes.

In the realm of catalysis, the sulfonyl chloride moiety can be used to anchor transition metal complexes. The synthesis of ligands bearing a sulfonyl group derived from this compound could lead to new catalysts with unique electronic and steric properties. These catalysts could find applications in a variety of organic transformations, including cross-coupling reactions and asymmetric synthesis. While the direct application of this specific compound in catalysis is an area ripe for exploration, the principles of catalyst design suggest its potential utility.

Table 2: Potential Applications in Reagent and Catalyst Synthesis

Derivative TypePotential ApplicationSynthetic Strategy
Polymer-supported reagentSolid-phase sulfonylationGrafting onto a functionalized polymer
Chiral sulfonamide ligandAsymmetric catalysisReaction with a chiral amine
Metal-chelating sulfonamideHomogeneous catalysisCoordination to a metal center

Note: This table outlines potential, theoretically grounded applications for derivatives of this compound in the development of new reagents and catalysts.

Advanced Spectroscopic and Analytical Methodologies for Methyl 3 Chlorosulfonyl 2 Methylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of Methyl 3-(chlorosulfonyl)-2-methylpropanoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

The ¹H NMR spectrum is anticipated to display four distinct signals corresponding to the four unique proton environments in the molecule. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a singlet, being chemically shielded by the adjacent oxygen atom. The proton on the chiral center (C2) would likely present as a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The diastereotopic protons of the methylene group (-CH₂SO₂Cl) are expected to exhibit complex splitting patterns, appearing as distinct multiplets. The terminal methyl group protons (-CH₃) would appear as a doublet, coupling with the single proton on the adjacent chiral carbon.

The ¹³C NMR spectrum will complement the proton data, showing five distinct signals for each carbon atom in its unique chemical environment. The carbonyl carbon of the ester group is expected to have the largest chemical shift. The carbon of the methoxy group will be in the typical range for an ester methyl group. The chiral carbon (C2) and the methylene carbon (C3) will be influenced by the adjacent electron-withdrawing groups. The methyl carbon will have the smallest chemical shift, appearing at the highest field.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOCH₃ ~3.7 (s, 3H) ~52
-CH(CH₃)- ~3.2 (m, 1H) ~45
-CH₂SO₂Cl ~3.8 (m, 2H) ~60
-CH(CH₃)- ~1.3 (d, 3H) ~15

To unambiguously establish the connectivity of the atoms within this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide correlational data that confirm the bonding framework of the molecule.

2D Correlated Spectroscopy (COSY): This experiment reveals proton-proton couplings, which are invaluable for identifying adjacent protons. For the target molecule, COSY would show a cross-peak between the proton at C2 and the protons of the adjacent methyl group, as well as a cross-peak between the C2 proton and the methylene protons at C3. This confirms the -CH(CH₃)CH₂- fragment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.educolumbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton spectrum. For instance, the proton singlet of the methoxy group would correlate with the methoxy carbon signal, and the doublet of the C2-methyl group would correlate with its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial as it shows correlations between protons and carbons that are two or three bonds away. columbia.eduyoutube.com This technique allows for the definitive connection of the different molecular fragments. Key HMBC correlations would include:

The methoxy protons showing a correlation to the carbonyl carbon.

The C2 proton showing correlations to the carbonyl carbon, the C3 carbon, and the C2-methyl carbon.

The C3 methylene protons showing correlations to the C2 carbon and the C2-methyl carbon.

Predicted 2D NMR Correlations for this compound

Proton COSY Correlations HSQC Correlation HMBC Correlations
-COOCH₃ None C of -COOCH₃ -C=O
-CH(CH₃)- -CH₂SO₂Cl, -CH(CH₃)- C of -CH(CH₃)- -C=O, C of -CH₂SO₂Cl, C of -CH(CH₃)-
-CH₂SO₂Cl -CH(CH₃)- C of -CH₂SO₂Cl C of -CH(CH₃)-, C of -CH(CH₃)-

Dynamic NMR (DNMR) studies can provide insight into the conformational dynamics of this compound. The rotation around the C2-C3 single bond may be hindered due to the steric bulk of the chlorosulfonyl and methyl groups. This restricted rotation can lead to the existence of multiple stable conformers at lower temperatures.

By conducting variable-temperature NMR experiments, it is possible to study these conformational exchange processes. At room temperature, if the rotation is fast on the NMR timescale, the spectrum will show averaged signals for the different conformers. As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is sufficiently high, the exchange may become slow on the NMR timescale, leading to the observation of separate signals for each conformer. This would manifest as broadening of the signals at intermediate temperatures, followed by a splitting of the signals into multiple sets of peaks at very low temperatures. Analysis of the line shapes at different temperatures can allow for the calculation of the activation energy for the rotational barrier. unibas.it

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₅H₉ClO₄S. HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous determination of the elemental composition. This high accuracy helps to differentiate the target compound from other molecules with the same nominal mass but different elemental formulas. The presence of chlorine and sulfur would be confirmed by the characteristic isotopic pattern in the mass spectrum.

Predicted HRMS Data for this compound

Molecular Formula Calculated Exact Mass Ion Adduct Predicted m/z
C₅H₉ClO₄S 200.0015 [M+H]⁺ 201.0088

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its functional groups.

For this compound, the fragmentation is expected to be directed by the sulfonyl chloride and methyl ester functionalities. Common fragmentation pathways would likely involve the loss of neutral molecules or radicals such as Cl•, SO₂, •OCH₃, and CO. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for esters. jove.commiamioh.edu

Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure Predicted Fragment m/z
201 Cl• [M+H-Cl]⁺ 166
201 SO₂ [M+H-SO₂]⁺ 137
201 HCl [M+H-HCl]⁺ 165
201 CH₃OH [M+H-CH₃OH]⁺ 169

Furthermore, MS/MS is a highly sensitive technique for impurity profiling. By monitoring for precursor ions with different m/z values, it is possible to detect and identify potential impurities, even at very low concentrations. The fragmentation patterns of these impurity ions can then be used to elucidate their structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and can be used for both structural confirmation and purity assessment.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the various functional groups. The carbonyl group of the ester will exhibit a strong stretching vibration in the IR spectrum. The sulfonyl chloride group will have characteristic symmetric and asymmetric stretching vibrations of the S=O bonds. acdlabs.com The C-O stretching of the ester and the C-Cl and S-Cl stretching vibrations will also be present in the fingerprint region of the spectra.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (Ester) Stretching 1735-1750 (Strong) 1735-1750 (Weak)
SO₂ (Sulfonyl chloride) Asymmetric Stretching 1370-1410 (Strong) 1370-1410 (Medium)
SO₂ (Sulfonyl chloride) Symmetric Stretching 1166-1204 (Strong) 1166-1204 (Strong)
C-O (Ester) Stretching 1100-1300 (Strong) 1100-1300 (Weak)
S-Cl Stretching 500-600 (Medium) 500-600 (Strong)

The presence of sharp, well-defined peaks at the expected frequencies in both the IR and Raman spectra can serve as a confirmation of the compound's identity and an indicator of its purity. The absence of significant extraneous peaks suggests a high degree of purity, while the presence of unexpected bands could indicate the presence of impurities or degradation products.

Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination

The molecular structure of this compound possesses a chiral center at the second carbon atom of the propanoate backbone, the carbon to which the methyl group is attached. Consequently, this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. In instances where an enantioselective synthesis is performed or when the stereochemical purity of the compound is , it is crucial to determine the relative amounts of each enantiomer present in a sample. This is quantified as the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is in excess of the other. The primary techniques for this determination are chiral chromatography and polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These differential interactions lead to different retention times for each enantiomer, allowing for their separation and quantification. A variety of CSPs are available, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, which can provide the necessary chiral recognition for effective separation.

In a hypothetical analysis of a non-racemic sample of this compound, a chiral HPLC method would be developed. The selection of the chiral column and the mobile phase composition would be optimized to achieve baseline separation of the two enantiomer peaks. The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer, from which the enantiomeric excess can be calculated.

Hypothetical Chiral HPLC Data for this compound

ParameterValue
Chromatographic Column Chiralpak AD-H (Amylose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Peak Area (Enantiomer 1) 150,000
Peak Area (Enantiomer 2) 50,000
Calculated Enantiomeric Excess 50%

Complementary to chiral chromatography, polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule will rotate the plane of polarized light to an equal but opposite degree. The observed rotation is dependent on the specific rotation of the pure enantiomer, the concentration of the sample, and the path length of the light through the sample.

If a sample contains an excess of one enantiomer, a net optical rotation will be observed. By measuring this rotation and comparing it to the known specific rotation of the enantiomerically pure compound, the enantiomeric excess can be determined. It is important to note that polarimetry provides a measure of the bulk sample's optical activity and does not separate the enantiomers.

Hypothetical Polarimetry Data for this compound

ParameterValue
Solvent Chloroform
Concentration 1.0 g/100 mL
Path Length 1.0 dm
Observed Rotation (α) +5.7°
Specific Rotation [α]D of Pure Enantiomer +11.4°
Calculated Enantiomeric Excess 50%

X-ray Crystallography for Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the exact molecular structure.

The data obtained from an X-ray crystallographic analysis would not only confirm the connectivity of the atoms in this compound but would also provide insight into the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.543
b (Å) 12.876
c (Å) 7.981
α (°) ** 90
β (°) 105.3
γ (°) 90
Volume (ų) 648.9
Z (Molecules per unit cell) 2
Calculated Density (g/cm³) **1.532

Theoretical and Computational Chemistry Studies on Methyl 3 Chlorosulfonyl 2 Methylpropanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide detailed information about the electronic structure and energy of Methyl 3-(chlorosulfonyl)-2-methylpropanoate.

Density Functional Theory (DFT) for Geometry Optimization and Molecular Orbital Analysis

Density Functional Theory (DFT) is a popular computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size.

Geometry Optimization: A DFT calculation would be employed to determine the most stable three-dimensional arrangement of atoms in this compound. This involves finding the geometry that corresponds to the lowest energy on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Molecular Orbital Analysis: This analysis would reveal the distribution and energies of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A hypothetical molecular orbital analysis might yield the following data:

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily localized on the chlorosulfonyl group, indicating a site for nucleophilic attack.
HOMO-8.2Primarily localized on the ester group and the sulfur atom, indicating regions of electron density.
HOMO-LUMO Gap6.7Suggests moderate kinetic stability.

Conformational Analysis and Dynamics of this compound

The presence of several single bonds in this compound allows for multiple spatial arrangements, or conformations.

Potential Energy Surface Scans and Global Minimum Identification

A potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles (e.g., around the C-C and C-S bonds) and calculating the energy at each step. This would identify all stable conformers (local minima on the PES) and the transition states that connect them. The conformer with the absolute lowest energy is the global minimum.

A hypothetical table of stable conformers might look like this:

ConformerDihedral Angle (°C-C-S-Cl)Relative Energy (kcal/mol)
1 (Global Minimum)650.00
21801.25
3-702.50

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations would model the motion of the atoms in this compound over time.

Solvent Effects: By performing MD simulations with the molecule surrounded by explicit solvent molecules (e.g., water or an organic solvent), one could study how the solvent influences the conformational preferences and dynamics of the compound. The simulations would reveal information about the solvation shell structure and intermolecular interactions like hydrogen bonding.

Dynamic Behavior: MD simulations provide insights into the flexibility of the molecule and the timescales of conformational changes. This information is valuable for understanding how the molecule might behave in a real-world chemical environment.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its reactions with various nucleophiles.

Transition State Searching: To understand a reaction mechanism, computational chemists locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. The energy of the TS determines the activation energy of the reaction.

Reaction Pathway Mapping: By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This would allow for the determination of the most likely reaction pathway and the prediction of reaction rates. For example, the hydrolysis of the chlorosulfonyl group could be modeled to understand its reactivity towards water.

A hypothetical reaction energy profile table could be:

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + H₂O)0.0
Transition State+15.8
Products (Sulfonic acid + HCl)-5.2

While specific computational data for this compound is not currently published, the theoretical frameworks described above represent the standard and powerful approaches that would be used to gain a deep understanding of its chemical nature.

Applications of Methyl 3 Chlorosulfonyl 2 Methylpropanoate in Chemical Science and Technology Excluding Clinical/biological Uses

Role as a Key Synthetic Building Block in Organic Chemical Processes

The high reactivity of the sulfonyl chloride group (-SO₂Cl) is central to the utility of Methyl 3-(chlorosulfonyl)-2-methylpropanoate as a synthetic intermediate. This electrophilic group readily reacts with a wide range of nucleophiles, allowing for the straightforward introduction of the sulfonyl moiety into diverse molecular frameworks.

While direct synthesis pathways for commercial agrochemicals using this specific molecule are not widely documented, its structure is highly relevant to the production of sulfonylurea herbicides. The sulfonylurea functional group is a common structural motif in potent herbicides that are safe for mammals because their biological target, the enzyme acetohydroxyacid synthase (AHAS), exists only in plants and microbes. nih.gov

The synthesis of the sulfonylurea linkage typically involves the reaction of a sulfonyl chloride with an isocyanate or the reaction of a sulfonamide with a carbamate (B1207046) derivative. researchgate.netresearchgate.net this compound serves as an ideal precursor for the sulfonamide component. For instance, it can react with ammonia (B1221849) or a primary amine to form a stable sulfonamide, which can then be coupled with a heterocyclic carbamate to yield the final herbicide structure. A structurally similar compound, 2-chlorosulfonyl-3-methyl benzoate, is a known key intermediate in the synthesis of the herbicide Triflusulfuron-methyl. google.com

The general synthetic approach is outlined in the table below:

StepReactantsProductSignificance
1. Sulfonamide Formation This compound + Amine (R-NH₂)Methyl 3-(N-alkylsulfamoyl)-2-methylpropanoateCreation of a stable sulfonamide intermediate.
2. Coupling Reaction Methyl 3-(N-alkylsulfamoyl)-2-methylpropanoate + Heterocyclic CarbamateSulfonylurea-containing agrochemical precursorFormation of the core structure responsible for herbicidal activity. google.comgoogle.com

This two-step process highlights the compound's role in building the backbone of complex agrochemical molecules, with the methyl ester group available for further modification if needed.

The dual functionality of this compound allows it to be a starting point for a variety of specialty chemicals. The sulfonyl chloride group can be transformed into several other important functional groups.

Key transformations and their applications are summarized below:

Reaction TypeNucleophileProduct Functional GroupApplications of Product Class
Sulfonamide Synthesis Amines (R₂NH)Sulfonamide (-SO₂NR₂)Pharmaceuticals, agrochemicals, dyes. nih.gov
Sulfonate Ester Synthesis Alcohols (R'OH)Sulfonate Ester (-SO₃R')Organic synthesis intermediates, surfactants.
Reduction Reducing AgentsThiol (-SH)Precursors for sulfur-containing polymers, antioxidants.
Hydrolysis Water (H₂O)Sulfonic Acid (-SO₃H)Strong acids, catalysts, ion-exchange resins, battery components. mdpi.comnih.gov

Furthermore, the methyl ester moiety can undergo hydrolysis to form a carboxylic acid or transesterification with other alcohols. This allows for the creation of derivatives with tailored solubility, reactivity, or physical properties, making it a versatile platform for developing advanced organic intermediates.

Integration into Polymer Chemistry and Advanced Materials Science

In the realm of materials science, this compound offers multiple avenues for creating functional polymers, modifying surfaces, and contributing to energy storage technologies.

Sulfonyl chlorides are an established class of initiators for controlled/"living" radical polymerizations, particularly Atom Transfer Radical Polymerization (ATRP). cmu.eduacs.org The mechanism involves the reversible activation of the sulfonyl chloride by a transition metal complex (e.g., Cu(I)/ligand), which abstracts the chlorine atom to generate a sulfonyl radical. cmu.edu This radical then initiates the polymerization of a monomer like styrene (B11656) or methyl methacrylate (B99206).

A critical requirement for a successful ATRP initiator is that the rate of initiation should be faster than or equal to the rate of propagation, ensuring that all polymer chains grow simultaneously, leading to polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu Studies have shown that arylsulfonyl chlorides, in particular, facilitate a higher rate of initiation than propagation. cmu.edu As an alkyl sulfonyl chloride, this compound can function effectively as an ATRP initiator, offering a method to synthesize well-defined polymers with a terminal methyl propanoate group. researchgate.netresearchgate.net

The high reactivity of the sulfonyl chloride group makes this compound an excellent agent for surface modification through covalent bonding. nih.govmdpi.com This can be achieved via two primary strategies: "grafting to" and "grafting from".

"Grafting To" : In this approach, the sulfonyl chloride group reacts directly with nucleophilic functional groups (such as hydroxyl or amine groups) present on a polymer surface. mdpi.com This reaction forms a stable covalent bond (sulfonate ester or sulfonamide) and attaches the entire this compound molecule to the surface. This process effectively changes the surface chemistry, for example, by introducing ester groups that can alter properties like wettability and adhesion.

"Grafting From" : This method involves first anchoring the molecule to a surface and then using the sulfonyl chloride group to initiate a surface-initiated polymerization (e.g., SI-ATRP). researchgate.netnih.gov This grows polymer chains directly from the surface, creating a dense layer of "polymer brushes" that can dramatically alter the surface properties to create functional coatings for applications ranging from biocompatible materials to anti-fouling surfaces. nih.gov

While not used directly, this compound is a relevant precursor for materials used to enhance lithium-ion battery performance and safety. The sulfonyl and sulfonate functional groups are critical in advanced battery components.

Electrolyte Additives : Sulfone and sulfonyl-containing compounds are used as electrolyte additives to improve the thermal stability and electrochemical performance of lithium-ion batteries, particularly at high voltages. scispace.comgoogle.comresearchgate.net These additives can help form a more stable solid electrolyte interphase (SEI) on the electrode surfaces, preventing electrolyte decomposition and extending battery life.

Functional Separators : A key area of research is the development of functional polymer separators to suppress the formation of lithium dendrites—a major failure mechanism in high-energy lithium-metal batteries. acs.org Polymers functionalized with sulfonic acid (-SO₃H) or sulfonate groups are highly effective. mdpi.comacs.org These negatively charged groups facilitate rapid and uniform transport of Li⁺ ions while electrostatically repelling unwanted anions, such as polysulfides in lithium-sulfur batteries. nih.govoup.com this compound can be readily hydrolyzed to its corresponding sulfonic acid, providing a building block for creating or modifying separator materials with these beneficial properties. acs.orgacs.org

Use as a Derivatization Agent in Analytical Chemistry

This compound is a bifunctional molecule containing both a methyl ester and a reactive chlorosulfonyl group. This latter functional group, in particular, allows the compound to serve as a potential derivatization agent in analytical chemistry. The primary purpose of derivatization is to modify an analyte to enhance its chemical and physical properties for improved detection and separation in analytical techniques such as chromatography and mass spectrometry. nbinno.com

The chlorosulfonyl moiety (-SO₂Cl) is a potent electrophile that readily reacts with nucleophilic functional groups, including amines, phenols, and alcohols, to form stable sulfonamides, sulfonate esters, and other derivatives. nbinno.comlookchem.com This reactivity forms the basis of its application in derivatization. By reacting this compound with a target analyte, a new derivative is formed that may exhibit more favorable characteristics for analysis.

Facilitating Mass Spectrometric Analysis of Complex Mixtures

In mass spectrometry (MS), derivatization with reagents like this compound can improve ionization efficiency and lead to more informative fragmentation patterns, aiding in the structural elucidation of analytes. researchgate.net The introduction of a sulfonyl group can influence the fragmentation of the parent ion in a predictable manner, providing valuable structural information.

For instance, the mass spectra of alkanesulfonyl chlorides and their derivatives often show characteristic fragmentation patterns, such as the loss of a chlorine atom followed by the loss of sulfur dioxide, leading to the formation of an alkyl cation. researchgate.net This predictable fragmentation can be a useful tool in identifying the derivatized analyte in a complex mixture.

Development of Novel Synthetic Methodologies Based on its Unique Reactivity

The presence of two distinct reactive sites, the electrophilic chlorosulfonyl group and the ester functionality, makes this compound a potentially valuable building block for the development of novel synthetic methodologies in organic chemistry. The reactivity of sulfonyl chlorides is diverse and has been exploited in a wide range of chemical transformations. magtech.com.cn

The chlorosulfonyl group can act as a precursor to a variety of other functional groups. For example, it can be reduced to a sulfinate, which can then be alkylated to form sulfones. rsc.org It can also be converted to sulfinamides, which are important intermediates in asymmetric synthesis. nih.govresearchgate.net

The unique reactivity of sulfonyl chlorides has been harnessed to synthesize a variety of important organic molecules. For instance, they are key reagents in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. tandfonline.commdpi.com The reaction of a sulfonyl chloride with an amine is a robust and widely used method for the formation of the sulfonamide linkage.

Furthermore, sulfonyl chlorides can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. They have been used in radical reactions, annulations, and as a source of sulfonyl radicals. magtech.com.cn The development of new synthetic methods often relies on the discovery of novel reactivity patterns of existing functional groups, and the unique combination of functional groups in this compound could lead to the discovery of new and useful chemical transformations.

Table 2: Examples of Synthetic Methodologies Utilizing Sulfonyl Chlorides

Reaction Type Sulfonyl Chloride Reactant Other Key Reagents Product Type
Sulfonamide Synthesis Quinoline and Isoquinoline Sulfonyl Chlorides Amines Novel Sulfonamides
Sulfone Synthesis Aliphatic Sulfonyl Chlorides Magnesium, Alkyl Halides Aliphatic Sulfones
Sulfinamide Synthesis Arylsulfonyl Chlorides Triphenylphosphine, Amines Sulfinamides
[2+2] Annulations Alkanesulfonyl chlorides Imines β-Sultams
Radical Reactions Alkenes, Alkynes Sulfonyl Chlorides Chlorosulfonylation/Sulfonylation products

Future Directions and Emerging Research Challenges for Methyl 3 Chlorosulfonyl 2 Methylpropanoate

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of sulfonyl chlorides often involves stoichiometric reagents and harsh conditions, which are undesirable from a green chemistry perspective. Future research will likely focus on developing more efficient and sustainable methods for the synthesis of Methyl 3-(chlorosulfonyl)-2-methylpropanoate.

Key research objectives in this area include:

Catalytic Chlorosulfonation: Moving away from the use of excess chlorosulfonic acid, research could target the development of catalytic systems for the direct chlorosulfonation of a suitable precursor. This would reduce waste and improve atom economy.

Alternative Chlorinating Agents: Investigating the use of safer and more environmentally benign chlorinating agents in place of traditional reagents could enhance the sustainability of the synthesis.

Solvent Minimization and Replacement: The development of solvent-free synthetic methods or the use of greener solvents, such as ionic liquids or supercritical fluids, would significantly reduce the environmental impact of the production process.

Synthetic Strategy Potential Advantages Key Challenges
Catalytic ChlorosulfonationReduced waste, improved atom economy, milder reaction conditions.Catalyst design and stability, substrate scope, and cost-effectiveness.
Alternative Chlorinating AgentsImproved safety profile, reduced environmental impact.Reagent availability and cost, reaction efficiency, and compatibility with other functional groups.
Solvent-Free/Green SolventsMinimized solvent waste, potential for easier product isolation.Ensuring sufficient reactivity, managing reaction exotherms, and solvent recycling.

Exploration of Novel Reactivity and Unprecedented Transformations

The dual functionality of this compound opens up possibilities for novel chemical transformations. Future research is expected to explore the unique reactivity of this compound to access new molecular architectures.

Areas for exploration include:

Intramolecular Cyclization Reactions: The proximity of the sulfonyl chloride and the ester group could be exploited to synthesize novel heterocyclic compounds through intramolecular reactions.

Multicomponent Reactions: Designing one-pot multicomponent reactions involving this compound could provide rapid access to complex molecules.

Domino and Cascade Reactions: The development of domino or cascade reaction sequences initiated by the reaction of either the sulfonyl chloride or a derivative of the ester group could lead to the efficient construction of intricate molecular frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving highly reactive species like sulfonyl chlorides. mdpi.com The integration of the synthesis and derivatization of this compound with flow chemistry and automated platforms is a promising future direction.

Potential benefits include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. thieme-connect.de

Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities.

Rapid Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the discovery of optimal synthetic protocols. chimia.ch

Parameter Batch Chemistry Flow Chemistry
Safety Higher risk with exothermic reactions and hazardous reagents.Enhanced safety due to small reaction volumes and better heat transfer. thieme-connect.de
Scalability Can be challenging and may require significant process redesign.More straightforward scalability by extending reaction time or using parallel reactors.
Process Control More difficult to achieve precise control over reaction parameters.Precise control over temperature, pressure, and residence time.

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. Future research can leverage these tools to design derivatives of this compound with tailored biological or material properties.

Key applications of computational design include:

Structure-Activity Relationship (SAR) Studies: Predicting how modifications to the structure of this compound will affect its biological activity.

In Silico Screening: Virtually screening libraries of potential derivatives to identify candidates with desired properties before embarking on laboratory synthesis.

Reaction Mechanism and Selectivity Prediction: Using computational methods to understand and predict the outcomes of reactions involving this compound, aiding in the design of more selective synthetic routes. nih.gov

Expanding its Utility in Green Chemical Manufacturing Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Future research will focus on utilizing this compound in ways that align with these principles.

Potential green chemistry applications include:

Development of Greener Catalysts: Using the sulfonyl group as a handle to immobilize catalysts on solid supports, facilitating catalyst recovery and reuse.

Synthesis of Bio-based Polymers: Incorporating this molecule into the synthesis of biodegradable or bio-based polymers.

Use as a Safer Intermediate: Designing synthetic routes that utilize this compound as a less hazardous alternative to other reactive intermediates.

Addressing Challenges in Stereochemical Control and Regioselectivity

The presence of a stereocenter at the 2-position of the propanoate backbone introduces the challenge of controlling stereochemistry in reactions involving this compound. Furthermore, the presence of two reactive sites necessitates control over regioselectivity.

Future research challenges in this area include:

Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure forms of this compound.

Stereospecific Reactions: Designing reactions that proceed with high stereospecificity at the chiral center.

Regioselective Derivatization: Developing methods to selectively react one functional group in the presence of the other, which is crucial for its use as a versatile building block.

Challenge Potential Solution Expected Outcome
Stereochemical ControlAsymmetric catalysis, use of chiral auxiliaries.Access to enantiomerically pure products with defined biological activities.
RegioselectivityUse of protecting groups, optimization of reaction conditions (temperature, solvent, catalyst).Selective functionalization of either the sulfonyl chloride or the ester group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(chlorosulfonyl)-2-methylpropanoate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via sulfonation of a methylpropanoate precursor. Key steps include:

  • Chlorosulfonation : Reacting a methylpropanoate derivative with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the chlorosulfonyl group. Solvent choice (e.g., dichloromethane) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonating agent) are critical .
  • Purification : Flash column chromatography with gradients like petroleum ether:ethyl acetate (15:1) effectively isolates the product, achieving >95% purity .
    • Optimization : Yield improvements require precise temperature control, anhydrous conditions, and slow reagent addition to minimize side reactions (e.g., hydrolysis).

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For ambiguous signals, 2D techniques (HSQC, HMBC) resolve connectivity, particularly for sulfonyl and ester groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • TLC Monitoring : Silica gel TLC with UV visualization tracks reaction progress, using hexane:ethyl acetate (3:1) as a mobile phase .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

  • Case Study : Observed NMR splitting patterns may conflict with expected structures due to:

  • Rotameric equilibria : Sulfonyl groups can cause restricted rotation, leading to duplicated signals. Elevated temperatures (50°C) during NMR acquisition often simplify spectra .
  • Impurity interference : Recrystallization (e.g., using ethanol/water mixtures) removes byproducts like unreacted chlorosulfonic acid .
    • Resolution : Combine multiple techniques (e.g., IR for functional group validation) and computational modeling (DFT for predicted NMR shifts) .

Q. What strategies mitigate hydrolytic instability of the chlorosulfonyl group during storage or reaction?

  • Stabilization Approaches :

  • Low-Temperature Storage : Store at –20°C under inert gas (argon) to prevent moisture ingress .
  • In Situ Generation : Use the chlorosulfonyl intermediate immediately in follow-up reactions (e.g., nucleophilic substitution with amines) without isolation .
  • Buffered Conditions : For aqueous workups, employ pH 4–5 buffers to minimize premature hydrolysis .

Q. How can reaction scalability be optimized for multi-gram syntheses of this compound?

  • Scale-Up Considerations :

  • Solvent Selection : Replace dichloromethane with toluene for safer large-scale reactions (higher boiling point, easier recovery) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonation kinetics, reducing reaction time by 30–40% .
  • Process Monitoring : Implement inline FTIR or Raman spectroscopy for real-time tracking of reagent consumption .

Data Contradiction and Mechanistic Analysis

Q. Conflicting literature reports suggest varying reactivity of the chlorosulfonyl group in nucleophilic substitutions. How can these discrepancies be resolved experimentally?

  • Hypothesis Testing :

  • Kinetic Studies : Compare reaction rates under identical conditions (e.g., with primary vs. secondary amines) to assess steric/electronic effects .
  • Isotopic Labeling : Use ³⁶Cl-labeled reagents to trace chloride displacement pathways via radiometric analysis .
    • Findings : Recent data indicate that electron-withdrawing substituents on the amine nucleophile enhance reactivity by 2–3-fold, aligning with computational models .

Q. What mechanistic insights explain the regioselectivity of sulfonation in this compound synthesis?

  • Proposed Mechanism :

  • Electrophilic Attack : Chlorosulfonic acid acts as an electrophile, targeting the electron-rich methylpropanoate backbone. Steric hindrance from the methyl group directs sulfonation to the less hindered β-position .
  • Transition State Analysis : DFT calculations reveal a 15 kcal/mol activation barrier for β-sulfonation vs. 22 kcal/mol for α-sulfonation, favoring the former .

Applications in Drug Development

Q. How is this compound utilized as a building block in protease inhibitor design?

  • Case Application :

  • Sulfonamide Linkage : React with aminopyridine derivatives to form covalent enzyme inhibitors (e.g., targeting HIV-1 protease). The chlorosulfonyl group enables selective modification of active-site residues .
  • Bioisosteric Replacement : Replace labile ester groups with amides post-sulfonation to enhance metabolic stability .

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(chlorosulfonyl)-2-methylpropanoate
Reactant of Route 2
Methyl 3-(chlorosulfonyl)-2-methylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.